2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

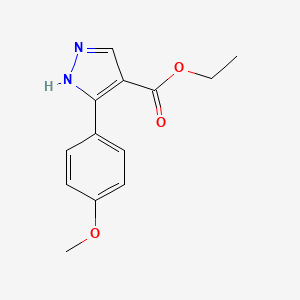

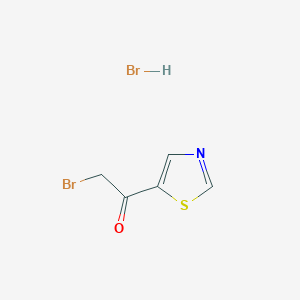

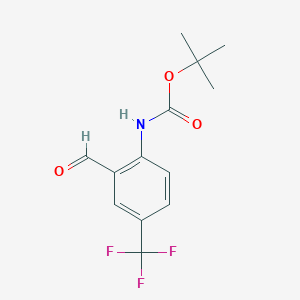

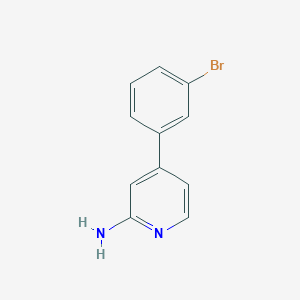

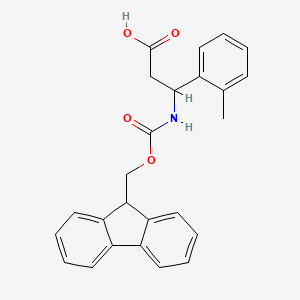

“2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 231297-35-1 . It has a molecular weight of 286.97 . The compound is a grey solid .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is 1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Applications De Recherche Scientifique

Synthesis of Immunomodulatory Agents

Research conducted by Abdel‐Aziz et al. (2011) involved the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds demonstrated potent immunosuppressive and immunostimulatory activities towards macrophages and T-lymphocytes. Additionally, some derivatives showed significant inhibitory effects on LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anticancer Compound Development

Potikha and Brovarets (2020) explored a methodology for creating imidazo[2,1-b][1,3]thiazole systems, leveraging 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide as a key intermediate. One of the synthesized compounds displayed moderate efficacy in suppressing the growth of kidney cancer cells, with lesser effects observed in prostate, colon cancer, and leukemia cell lines. This research underscores the utility of the compound in developing potential anticancer agents (Potikha & Brovarets, 2020).

Antimicrobial and Antimalarial Activities

Vekariya et al. (2017) detailed the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives using 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds exhibited significant antimicrobial and antimalarial activities, indicating their potential as leads for developing new therapeutic agents in the fight against infectious diseases (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

DNA and RNA Interaction Studies

Mandal et al. (2019) synthesized a novel bromo-bridged dimeric copper(II) complex using a Schiff-base ligand derived from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. Their studies revealed that the complex binds with DNA and RNA, showing major and minor groove binding, respectively. Such interactions are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and their development (Mandal, Guhathakurta, Basu, Pradhan, Purohit, Chowdhury, & Naskar, 2019).

Propriétés

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMCLNSUNSKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)